Methyl 3,5-diiodo-2-methoxybenzoate

説明

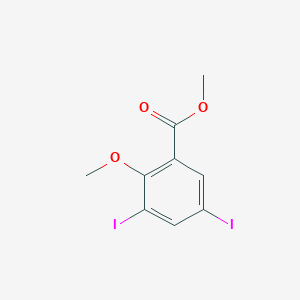

Methyl 3,5-diiodo-2-methoxybenzoate is a substituted benzoate ester characterized by iodine atoms at the 3- and 5-positions of the aromatic ring, a methoxy group at the 2-position, and a methyl ester at the carboxylate group. The iodine substituents contribute to its high molecular weight (calculated ~436.0 g/mol) and polarizability, while the methoxy and ester groups influence its electronic properties and solubility. This compound is of interest in pharmaceutical and materials chemistry due to iodine’s role in enhancing radiocontrast properties or serving as a heavy atom in crystallography. However, its synthesis and applications remain less documented compared to halogenated analogs like chloro- or fluoro-substituted benzoates.

特性

分子式 |

C9H8I2O3 |

|---|---|

分子量 |

417.97 g/mol |

IUPAC名 |

methyl 3,5-diiodo-2-methoxybenzoate |

InChI |

InChI=1S/C9H8I2O3/c1-13-8-6(9(12)14-2)3-5(10)4-7(8)11/h3-4H,1-2H3 |

InChIキー |

WKURGSIMFSBWJR-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C(C=C1I)I)C(=O)OC |

製品の起源 |

United States |

類似化合物との比較

The structural and functional attributes of Methyl 3,5-diiodo-2-methoxybenzoate can be contextualized against three categories of analogs: non-iodinated benzoates, halogen-substituted benzoates, and triazine-linked sulfonylurea esters (as seen in pesticide chemistry). Key comparisons are summarized below:

Structural and Physical Properties

Key Observations :

- Iodine vs. Chlorine : The iodine substituents increase molecular weight and lipophilicity compared to chlorine, reducing water solubility. This makes the target compound more suited for lipid-rich environments (e.g., cell membranes) or radiography .

- Triazine-Linked Esters : Sulfonylurea herbicides like metsulfuron-methyl () feature triazine rings and sulfonyl groups, enabling acetolactate synthase inhibition. In contrast, the target compound lacks these moieties, suggesting divergent biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。